Potassium tert-butoxide
Overview
Description
Potassium tert-butoxide is a chemical compound with the formula ((CH_3)_3COK). It is a colorless solid that is highly soluble in polar solvents such as alcohols, ethers, and dimethyl sulfoxide. This compound is widely recognized for its strong basicity and is commonly used in organic synthesis as a non-nucleophilic base .
Mechanism of Action
Target of Action
Potassium tert-butoxide (Kt-BuO) is a strong base that primarily targets protons in organic compounds . It is particularly effective at deprotonating terminal acetylenes and active methylene compounds . The compound is often depicted as a salt, but its ionization depends on the solvent .
Mode of Action
Kt-BuO interacts with its targets by abstracting a proton, thereby initiating various organic reactions . For instance, it can catalyze the reaction of hydrosilanes and heterocyclic compounds to give the silyl derivatives . It is also useful in dehydrohalogenation reactions . In these reactions, Kt-BuO reacts with chloroform yielding dichlorocarbene, which is useful for dichloro cyclopropanations .
Biochemical Pathways
Kt-BuO plays a crucial role in several biochemical pathways, particularly in organic synthesis. It is involved in the formation of less substituted alkenes in elimination reactions (specifically E2 reactions) . It can also mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism .
Pharmacokinetics
It’s worth noting that kt-buo is a solid that sublimes at 220 °c under 1 mmhg or at 140 °c under 001 hPa . It reacts with water and is soluble in diethyl ether, hexane, toluene, and tetrahydrofuran (THF) .
Result of Action
The result of Kt-BuO’s action is highly dependent on the specific reaction it is involved in. For example, in dehydrohalogenation reactions, it can lead to the formation of alkenes . In reactions with hydrosilanes and heterocyclic compounds, it catalyzes the formation of silyl derivatives .
Action Environment
The action of Kt-BuO can be influenced by various environmental factors. For instance, its reactivity can be modified by additives that interact with the potassium center, yielding solvent-separated ion pairs . Examples of such additives include DMF, DMSO, hexamethylphosphoramide (HMPA), and 18-crown-6 . Furthermore, Kt-BuO is moisture-sensitive, and older samples often have low purity . Therefore, it is often generated in situ for laboratory use .
Biochemical Analysis
Biochemical Properties
Potassium tert-butoxide plays an active role in dehydrohalogenation reactions . It also catalyzes the reaction of hydrosilanes and heterocyclic compounds to give the silyl derivatives, with the release of H2 .
Molecular Mechanism
This compound can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . Most of the time, elimination reactions favor the “more substituted” alkene – that is, the Zaitsev product. When this compound is used, it will preferentially remove the proton from the smaller group .
Temporal Effects in Laboratory Settings
This compound is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . The solid can be purified by sublimation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tert-butoxide is typically prepared by the reaction of dry tert-butyl alcohol with potassium metal. The reaction proceeds as follows: [ (CH_3)_3COH + K \rightarrow (CH_3)_3COK + \frac{1}{2}H_2 ] The solid product is obtained by evaporating the solution and heating the residue. The solid can be further purified by sublimation .
Industrial Production Methods: In industrial settings, this compound is produced by adding metallic potassium to tert-butyl alcohol under reflux conditions. The reaction mixture is then distilled to remove excess tert-butyl alcohol, and the resulting product is cooled and packed .
Chemical Reactions Analysis
Types of Reactions: Potassium tert-butoxide undergoes various types of reactions, including:
Elimination Reactions: It is commonly used in dehydrohalogenation reactions to form alkenes.
Condensation Reactions: It promotes aldol and Claisen condensations.
Substitution Reactions: It can act as a nucleophilic catalyst in substitution reactions.
Common Reagents and Conditions:
Elimination Reactions: Typically carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Condensation Reactions: Often conducted in the presence of aldehydes or ketones.
Substitution Reactions: Involves the use of alkyl halides or esters.
Major Products:
Elimination Reactions: Formation of alkenes.
Condensation Reactions: Formation of β-hydroxy ketones or esters.
Substitution Reactions: Formation of ethers or amides.
Scientific Research Applications
Potassium tert-butoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium tert-butoxide: Similar in reactivity but uses sodium instead of potassium.
Lithium tert-butoxide: Similar in reactivity but uses lithium instead of potassium.
Uniqueness: Potassium tert-butoxide is unique due to its strong basicity and bulky nature, which makes it highly effective in promoting elimination reactions and less effective in nucleophilic substitution reactions compared to smaller alkoxides like methoxide or ethoxide .
Properties
IUPAC Name |
potassium;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYRYFBWFDTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061220 | |
Record name | 2-Methyl-2-propanol, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium tert-butoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16877 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
865-47-4 | |
Record name | tert-Butoxide, potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-2-propanol, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tert-butanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | POTASSIUM TERT-BUTYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR838VHE0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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